molecular formula C20H23ClN2O4 B2954759 N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396884-70-0

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2954759
CAS No.: 1396884-70-0
M. Wt: 390.86
InChI Key: WODRHERRMXJVDQ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an ethanediamide backbone, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an amine to form the chlorophenyl intermediate.

    Formation of the Methoxyphenyl Intermediate: 4-methoxyphenylacetone is subjected to a condensation reaction with an appropriate amine to form the methoxyphenyl intermediate.

    Coupling Reaction: The chlorophenyl and methoxyphenyl intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product, N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the methoxyphenyl moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the ethanediamide backbone can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide: Characterized by the presence of both chlorophenyl and methoxyphenyl groups.

    N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide analogs: Compounds with similar structures but different substituents on the phenyl rings.

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4/c1-20(26,11-14-7-9-16(27-2)10-8-14)13-23-19(25)18(24)22-12-15-5-3-4-6-17(15)21/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODRHERRMXJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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